molecular formula C8H10N2OS B2734859 (2-Hydroxy-5-methylphenyl)thiourea CAS No. 500284-61-7

(2-Hydroxy-5-methylphenyl)thiourea

Cat. No. B2734859
M. Wt: 182.24
InChI Key: PNPNRDPCABFRDQ-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methylphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized and studied for its various biological and physiological effects.

Scientific Research Applications

Structural and Hydrogen Bonding Analysis

(2-Hydroxy-5-methylphenyl)thiourea has been studied for its structural characteristics and hydrogen bonding behavior. Research on N 1 -alkyl-N 2 -arylthioureas, including those with a 2-hydroxy and 5-methyl group on the phenyl ring, revealed insights into their rotational barriers around the C–N bond, conformational stability, and hydrogen bonding patterns. This research is essential for understanding the molecular structure and interactions of such compounds (Wawer et al., 2000).

Photoluminescence Properties

The compound exhibits photoluminescence properties, making it a potential candidate for applications in fluorescence-based sensors or materials. A study highlighted its ability to undergo autooxidation, forming a disulphide that responds to chromium(VI) ions, indicating its potential use in detecting certain metal ions (Sunil & Rao, 2015).

Synthesis and Derivatives

Research has focused on synthesizing derivatives of thiourea, including those with a 2-hydroxy-5-methylphenyl group. These derivatives have been studied for various applications, such as cytotoxicity, indicating potential relevance in pharmacological research (Ruswanto et al., 2015).

Separation and Analysis Techniques

The compound has been used in research on separation techniques, particularly in the context of racemic mixtures and chiral molecules. Studies have examined its separation using high-performance liquid chromatography, which is crucial for purifying and analyzing enantiomers in pharmaceuticals and other chemical products (Hassan et al., 2016).

Environmental Applications

One study explored the use of organic thiourea derivatives for removing lead(II) from aqueous solutions. This application demonstrates the potential for using such compounds in environmental remediation and water treatment processes (Benkhatou et al., 2016).

Corrosion Inhibition

Thiourea derivatives have been evaluated as corrosion inhibitors, showing effectiveness in protecting metals against corrosion in acidic environments. This application is significant in industrial settings where metal preservation is crucial (Zhang et al., 2020).

Safety And Hazards

Avoid contact with skin and eyes, do not breathe dust, and seek immediate medical assistance if ingested .

  • Future Directions

    • Investigate its interactions with biological targets and evaluate its pharmacological properties .
  • properties

    IUPAC Name

    (2-hydroxy-5-methylphenyl)thiourea
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PNPNRDPCABFRDQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)O)NC(=S)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10N2OS
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    182.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2-Hydroxy-5-methylphenyl)thiourea

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